Dibenzo[fg,st]hexacene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
Dibenzo[fg,st]hexacene belongs to the extensive family of PAHs. These compounds are characterized by their planar structures and delocalized π-electrons, which lead to applications in areas such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ontosight.aiontosight.ai The specific arrangement of the fused rings in a PAH dictates its electronic structure, stability, and solubility, thereby influencing its potential applications.
Significance as a Higher Acene Analog
Acenes are a class of PAHs consisting of linearly fused benzene (B151609) rings. Higher acenes, such as hexacene (B32393), are of particular interest due to their decreasing HOMO-LUMO gaps with increasing length, which is desirable for electronic applications. However, their reactivity and instability increase with the number of rings.
This compound can be considered a derivative of hexacene, with two additional benzene rings fused to the linear backbone. This structural modification into a "dibenzo" derivative can significantly alter the electronic properties and stability compared to the parent acene. The addition of these benzo groups extends the π-system in a non-linear fashion, which can enhance stability and modulate the electronic characteristics. For instance, research on related compounds like dibenzo[hi,st]ovalene, a nanographene with both zigzag and armchair edges, has shown that such structures can exhibit high fluorescence quantum yields and stability, making them promising for optoelectronic applications. acs.org
Historical Trajectory and Current Research Frontiers of Dibenzohexacene Studies
While the broader field of dibenzo-PAHs is an active area of research, specific studies on this compound are notably scarce in publicly available literature. The synthesis of such large and complex PAHs often involves multi-step, challenging chemical transformations. For example, the synthesis of related compounds like dibenzo[fg,op]naphthacene derivatives has been achieved through methods like palladium-catalyzed cross-coupling reactions followed by cyclization. rsc.org
The current research frontiers for related dibenzo-PAHs focus on several key areas:
Novel Synthetic Methodologies: Developing efficient and scalable synthetic routes to access these complex molecules is a primary challenge. nih.gov
Functionalization: Introducing various functional groups to the PAH core to tune their solubility, self-assembly properties, and electronic characteristics.
Device Applications: Investigating the performance of these materials in electronic devices to establish structure-property relationships. For example, dibenzo[fg,st]pentacene has been explored for its potential in OFETs and OPVs due to its high charge carrier mobility. ontosight.ai
Liquid Crystalline Properties: Some dibenzo-PAHs, such as derivatives of dibenzo[fg,op]naphthacene, have been shown to exhibit liquid crystalline phases, which is of interest for creating ordered thin films. rsc.orgresearchgate.net
The lack of dedicated research on this compound itself presents an open frontier. Future research could focus on its synthesis, possibly through modern cross-coupling and cyclization strategies, followed by a thorough characterization of its electronic and photophysical properties. Theoretical studies could also provide valuable insights into its stability, aromaticity, and potential as a functional material, guiding future experimental work.
Compound Information
Table 1: Fundamental Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₂H₁₈ | nist.gov |
| Molecular Weight | 402.4853 g/mol | nist.gov |
| CAS Registry Number | 313-97-3 | nist.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
313-97-3 |
|---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
octacyclo[17.11.1.14,12.02,17.06,11.021,26.027,31.016,32]dotriaconta-1(30),2,4,6,8,10,12(32),13,15,17,19,21,23,25,27(31),28-hexadecaene |
InChI |
InChI=1S/C32H18/c1-3-9-23-19(7-1)15-21-17-29-28-14-6-12-26-24-10-4-2-8-20(24)16-22(32(26)28)18-30(29)27-13-5-11-25(23)31(21)27/h1-18H |
InChI Key |
JEMVEIWDDNPRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC7=CC=CC=C7C8=C6C(=CC=C8)C5=CC4=CC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzo Fg,st Hexacene and Its Functionalized Analogs
Solution-Phase Synthetic Routes to Dibenzo[fg,st]hexacene
Solution-phase synthesis provides a versatile platform for producing larger quantities of this compound and its functionalized analogs, allowing for a wide range of chemical modifications and subsequent characterization. These methods typically involve a series of carefully designed organic reactions to build the complex aromatic system.
Multi-step Organic Reaction Sequences
The construction of the this compound framework in solution is a complex undertaking that generally relies on multi-step synthetic sequences. A common and powerful method for the final aromatization step in the synthesis of large PAHs is the Scholl reaction, which involves intramolecular oxidative cyclodehydrogenation. This reaction typically uses a Lewis acid, such as iron(III) chloride (FeCl₃), to promote the formation of new carbon-carbon bonds between aryl systems.
For a molecule like this compound, a plausible synthetic route would involve the initial construction of a complex polyphenylene precursor through transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. For instance, a precursor could be designed and synthesized to already contain the necessary phenyl groups in a specific arrangement. The final and often challenging step would be the intramolecular cyclodehydrogenation (Scholl reaction) to planarize the molecule and form the final this compound core. The conditions for the Scholl reaction, however, can be harsh and sometimes lead to undesired side reactions or rearrangements, making the design of the precursor and the choice of reaction conditions critical for a successful synthesis.
| Reaction Type | Precursor Type | Key Reagents & Conditions | Product | Notable Findings |
| Suzuki Coupling | Aryl bromides and arylboronic esters | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water) | Polyphenylene precursor | Efficient method for building the carbon skeleton of the precursor molecule. |
| Scholl Reaction | Polyphenylene precursor | FeCl₃, solvent (e.g., CH₂Cl₂), inert atmosphere | This compound | A key cyclodehydrogenation step for the final aromatization, though conditions can be harsh. |
Photochemical Cyclodehydroiodination Approaches
Photochemical methods offer an alternative, often milder, route to achieve cyclodehydrogenation. Photochemical cyclodehydroiodination (PCDHI) has proven to be an effective strategy for the synthesis of complex nanographenes. This method involves the irradiation of an iodine-substituted precursor, which leads to the formation of aryl radicals and subsequent intramolecular cyclization. This technique can be advantageous as it often avoids the harsh acidic conditions of the traditional Scholl reaction.
The synthesis of dibenzo[hi,st]ovalene, a related large nanographene, has been successfully achieved using PCDHI. In this synthesis, a diiodobichrysenyl precursor was irradiated with a UV lamp in the presence of a base, leading to the formation of the highly fused aromatic system in good yield. A similar strategy could be envisioned for this compound, where a suitably designed di-iodo-substituted precursor undergoes photochemical cyclization to yield the target molecule. Other related photochemical syntheses, such as the Mallory photocyclization, have been used to create dibenzo[n]phenacenes, further highlighting the utility of light-induced reactions in the synthesis of complex PAHs. The photochemical bisdecarbonylation of bridged α-diketones is another established method for producing acenes like hexacene (B32393) in matrix isolation studies.
| Precursor Type | Reaction Conditions | Product Type | Key Advantages | Reference Example |
| Di-iodo-substituted polyphenylene | UV irradiation, solvent (e.g., acetone), base (e.g., Na₂CO₃) | Fused nanographene | Milder reaction conditions compared to Scholl reaction. | Synthesis of Dibenzo[hi,st]ovalene |
| Stilbene-like precursors | UV irradiation, oxidant (e.g., iodine) | Phenacene-type PAHs | Access to different classes of fused aromatic systems. | Synthesis of Dibenzo[n]phenacenes (n=5-7) |
| Bridged α-diketones | Visible light irradiation, cryogenic matrix | Acenes (e.g., hexacene) | Clean formation of acenes without observable intermediates. | Synthesis of Hexacene |
Demethylative Direct Borylation Techniques for Dibenzohexacene Scaffolds
The functionalization of dibenzohexacene scaffolds can be achieved through various techniques, including direct borylation. A demethylative direct borylation method has been reported for the synthesis of boronate-based benzo[fg]tetracenes and benzo[hi]hexacenes. This reaction involves an electrophilic substitution on an electron-rich aromatic ring, where a methoxy (B1213986) group is replaced by a boryl group. The success of this synthesis depends on the appropriate choice of the boron source and a Brønsted base.
This method allows for the introduction of boron atoms into the periphery of the polycyclic aromatic framework, which can significantly alter the electronic and photophysical properties of the molecule. While this specific method has been demonstrated on benzo[fg]tetracene and benzo[hi]hexacene, it represents a promising strategy for the functionalization of a this compound scaffold, provided a suitable methoxy-substituted precursor can be synthesized. Iridium-catalyzed C-H borylation is another powerful tool for the regioselective functionalization of aromatic compounds, which could potentially be applied to dibenzohexacene precursors.
| Substrate Class | Borylation Method | Key Reagents | Product Type | Significance |
| Methoxy-substituted PAHs | Demethylative direct borylation | Boron source (e.g., BBr₃), Brønsted base | Boronate-based PAHs | Introduction of boron for tuning electronic properties. |
| Phenol derivatives | Iridium-catalyzed C-H borylation | Ir catalyst, pivalic acid | Meta-borylated phenols | Regioselective functionalization of aromatic C-H bonds. |
| Benzonitriles | Sterically directed C-H borylation | Ir catalyst, borane (B79455) reagent | Ortho-borylated nitriles | Functionalization adjacent to a cyano group based on steric effects. |
Palladium-Catalyzed Alkyne Annulation for Nonalternant Dibenzohexacene Isomers
Palladium-catalyzed annulation reactions involving alkynes are a powerful tool for constructing fused ring systems, including complex polycyclic aromatic hydrocarbons. This methodology can be particularly useful for synthesizing nonalternant isomers of dibenzohexacene, which contain non-six-membered rings and may exhibit unique electronic properties. The reaction typically involves the coupling of an aryl halide with an alkyne, followed by an intramolecular cyclization to form a new ring.
For example, the palladium-catalyzed annulation of 9-halophenanthrenes with alkynes has been used to synthesize 4,5-disubstituted acephenanthrylenes, which are cyclopentene-fused PAHs. This protocol has been extended to other π-extended bromoarenes. A similar strategy could be employed to construct nonalternant dibenzohexacene isomers by carefully selecting the starting aryl halide and alkyne precursors. The regioselectivity of the alkyne insertion is a crucial aspect of this synthesis. Furthermore, palladium-catalyzed [3+3] annulation methods have been developed for the synthesis of various PAHs from smaller aromatic fragments, demonstrating the versatility of this approach.
| Reaction Type | Starting Materials | Catalyst System | Product Class | Key Feature |
| Alkyne Annulation | 9-Halophenanthrenes, Alkynes | PdCl₂(dppf), DBU, CsOPiv | Acephenanthrylenes (cyclopentene-fused PAHs) | Formation of five-membered rings within a PAH framework. |
| [3+3] Annulation | Dibromonaphthalene, PAH boronic esters | Pd catalyst | Perylene derivatives and other PAHs | Convergent synthesis of complex PAHs from smaller fragments. |
| Aryne Annulation | ortho-Halostyrenes, Aryne precursors | Pd(dba)₂, dppm, CsF | 9-Fluorenylidenes | Single-step formation of two new C-C bonds under mild conditions. |
Chemoselective C-O Arylation in Dibenzohexacene Precursor Synthesis
The synthesis of precursors for large PAHs like this compound often requires highly selective reactions to build up the molecular framework. Chemoselective C-O arylation, catalyzed by transition metals such as ruthenium, provides a powerful method for the synthesis of complex diarylated compounds that can serve as precursors to dibenzo-fused PAHs.
A convenient method for the synthesis of dibenzo[h,rst]pentaphenes and dibenzo[fg,qr]pentacenes has been developed, which utilizes the ruthenium-catalyzed chemoselective C-O arylation of 1,4- and 1,5-dimethoxyanthraquinones. In this process, the dimethoxyanthraquinones react selectively with arylboronates at the ortho C-O bonds, leaving other positions on the aromatic core untouched. The resulting diarylation products can then be converted into the final polycyclic aromatic systems through a subsequent two-step procedure involving a Corey-Chaykofsky reaction and dehydrative aromatization. This chemoselective approach allows for the precise construction of complex precursors that would be difficult to synthesize using other methods and could be adapted for the synthesis of precursors for this compound. Copper-catalyzed C-H arylation of PAHs has also been explored for extending π-conjugation.
| Precursor | Reaction Type | Catalyst | Arylating Agent | Intermediate Product | Final Product Class |
| 1,4-Dimethoxyanthraquinone | Chemoselective C-O Arylation | Ruthenium catalyst | Arylboronates | Diarylated anthraquinone | Dibenzo[h,rst]pentaphenes |
| 1,5-Dimethoxyanthraquinone | Chemoselective C-O Arylation | Ruthenium catalyst | Arylboronates | Diarylated anthraquinone | Dibenzo[fg,qr]pentacenes |
| 1-Naphthamides | Remote C-H Arylation | Copper catalyst | Aryliodonium salts | C7-Arylated naphthamides | Arylated PAHs |
On-Surface Synthesis of this compound and Related Nanographenes
On-surface synthesis has emerged as a powerful bottom-up approach to construct atomically precise nanographenes, including structures related to this compound, directly on a substrate. This technique typically involves the deposition of specifically designed molecular precursors onto a catalytically active surface, followed by thermally induced chemical reactions. The ultra-high vacuum (UHV) conditions used in these experiments allow for the in-situ characterization of the resulting nanostructures with high-resolution techniques like scanning tunneling microscopy (STM).
The general strategy for the on-surface synthesis of nanographenes involves a two-step process: dehalogenative polymerization followed by cyclodehydrogenation. For a molecule like this compound, a custom-designed precursor, likely containing halogen substituents at specific positions, would be deposited onto a surface such as Au(111), Ag(111), or even a semiconductor like TiO₂. Upon heating, the halogen atoms are cleaved, and the resulting radical species undergo intermolecular coupling to form polymeric chains or larger oligomers. Further annealing at higher temperatures induces intramolecular cyclodehydrogenation, leading to the planarization of the molecule and the formation of the final, fully aromatic nanographene structure. This method allows for the creation of graphene nanostructures that are difficult or impossible to synthesize through traditional solution chemistry.
| Substrate | Precursor Type | Reaction Type | Product | Key Findings |
Precursor Design and Surface-Assisted Cyclodehydrogenation
The on-surface synthesis of a closely related isomer, dibenzohexacenohexacene, provides a blueprint for obtaining such complex structures. The process begins with the rational design of a suitable molecular precursor. For the synthesis of dibenzohexacenohexacene, 8,8'-dibromo-5,5'-bibenzo[rst]pentaphene was utilized as the precursor molecule. nii.ac.jp This precursor is deposited onto a metallic surface, typically gold (Au(111)), under ultrahigh vacuum conditions.
Upon thermal annealing, the precursor undergoes a series of surface-catalyzed reactions. The initial step involves the cleavage of the carbon-bromine bonds, leading to the formation of highly reactive diradical intermediates on the surface. These intermediates then undergo intermolecular aryl-aryl coupling to form a larger, non-planar polymer. Subsequent heating to higher temperatures induces an intramolecular cyclodehydrogenation cascade, where new carbon-carbon bonds are formed, and hydrogen atoms are eliminated. This final step results in the planarization of the molecule and the formation of the final dibenzohexacenohexacene structure. nii.ac.jp
The entire process can be monitored in situ using high-resolution scanning probe microscopy techniques, which allow for the direct visualization of the individual molecules at each stage of the reaction, from the initial precursor to the final nanographene structure. nii.ac.jp
Mechanisms of C-C Bond Formation on Surfaces
The formation of carbon-carbon (C-C) bonds on the catalytic metal surface is a critical aspect of the on-surface synthesis of this compound and other PAHs. The mechanism for the aryl-aryl coupling after the initial dehalogenation is believed to proceed via a surface-stabilized diradical species. The metallic surface plays a crucial role in mediating the coupling reaction and preventing unwanted side reactions.
The subsequent intramolecular C-C bond formation during cyclodehydrogenation is a thermally activated process. The energy required for this transformation is supplied by annealing the substrate. The catalytic activity of the metal surface lowers the activation energy for these reactions, enabling them to occur at temperatures lower than what would be required in the gas phase or in solution. The precise mechanism can be complex and is an active area of research, with the planarity and electronic structure of the final product being highly dependent on the successful completion of these C-C bond-forming steps.
Strategies for Functionalization and Derivatization of this compound
To tailor the properties of this compound for specific applications, various functionalization strategies can be employed. These modifications can enhance solubility, tune the electronic bandgap, and alter the self-assembly behavior of the molecule.
Silylethynylation for Enhanced Solubility and Structural Stabilization
While direct silylethynylation of this compound is not widely reported, this strategy is a well-established method for improving the solubility and stability of large acenes. The introduction of bulky trialkylsilylethynyl groups at the periphery of the aromatic core can significantly disrupt intermolecular π-π stacking, thereby increasing solubility in common organic solvents. This enhanced processability is crucial for the fabrication of thin-film electronic devices. Furthermore, the silyl (B83357) groups can provide kinetic stabilization to the reactive zigzag edges of the hexacene moiety.
| Functionalization Strategy | Purpose | Expected Outcome |
| Silylethynylation | Enhance solubility and stability | Increased solubility in organic solvents, improved processability for device fabrication. |
Peripheral Engineering via Alkyl Group Integration
The attachment of alkyl chains to the periphery of this compound is another effective strategy to modify its physical properties. Long alkyl chains can improve solubility and influence the molecule's self-assembly and liquid crystalline behavior. For instance, in the closely related dibenzo[fg,op]naphthacenes, the introduction of alkoxy chains has been shown to induce smectic liquid crystal phases. researchgate.netrsc.org This demonstrates that peripheral alkyl engineering can be a powerful tool to control the long-range ordering of these board-like molecules in the solid state.
| Functionalization Strategy | Purpose | Expected Outcome |
| Alkyl Group Integration | Improve solubility, control self-assembly | Enhanced solubility, potential for liquid crystalline phases, modified thin-film morphology. |
Heteroatom Incorporation (e.g., Boron-Doping, Nitrogen-Doping)
The introduction of heteroatoms such as boron (B) or nitrogen (N) into the polycyclic aromatic framework is a powerful method to tune the electronic properties of this compound. This doping can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby modifying the bandgap and the charge transport characteristics of the material.
Nitrogen doping, for instance, can increase the electron affinity of the molecule, making it a better electron acceptor (n-type semiconductor). Conversely, boron doping can lower the ionization potential, favoring hole transport (p-type semiconductor). Moreover, precise N/O heteroatom doping has been shown to dramatically increase the hydrophilicity and aqueous solubility of polycyclic aromatic skeletons. nih.gov This strategy could be particularly useful for developing applications in biological or aqueous environments. The synthesis of boronate-based benzo[hi]hexacene has demonstrated the feasibility of incorporating boron into large PAHs. researchgate.net
| Heteroatom | Doping Effect | Potential Application |
| Nitrogen | Lowers LUMO, increases electron affinity | n-type organic semiconductors |
| Boron | Raises HOMO, lowers ionization potential | p-type organic semiconductors |
| Oxygen/Nitrogen | Increases hydrophilicity | Water-soluble electronic materials, biological sensors |
Advanced Spectroscopic Characterization of Dibenzo Fg,st Hexacene
Optical Spectroscopy
The optical properties of PAHs are fundamental to understanding their electronic transitions and potential for light absorption and emission.
UV-Visible Absorption Spectroscopy in Solution and Solid State
No specific UV-visible absorption spectra for dibenzo[fg,st]hexacene in either solution or the solid state were found in the reviewed literature. Generally, for large PAHs, these spectra would be expected to show sharp absorption bands in the visible and near-infrared regions, corresponding to the π-π* electronic transitions. In solution, the position and fine structure of these bands can be influenced by the solvent polarity. In the solid state, intermolecular interactions, such as π-stacking, can lead to shifts and broadening of the absorption bands compared to the solution-state spectra.
Fluorescence Emission Spectroscopy and Fluorescence Quantum Yield Analysis
Detailed fluorescence emission spectra and fluorescence quantum yield data for this compound are not available. For related compounds, fluorescence spectroscopy is a critical tool to probe the emissive properties and excited-state dynamics. The fluorescence quantum yield, a measure of the efficiency of the emission process, is a key parameter for assessing the potential of a material for applications in organic light-emitting diodes (OLEDs).
Near-Infrared (NIR) Electronic Absorption Spectroscopy of Dibenzohexacene Species
There is no specific information regarding the near-infrared (NIR) electronic absorption spectroscopy of this compound or its charged species (cations or anions). NIR spectroscopy can be particularly useful for studying the electronic transitions in radical ions or species with low-energy electronic states, which can be formed through chemical or electrochemical doping.
Single-Molecule Spectroscopy at Room and Cryogenic Temperatures
While single-molecule spectroscopy has been employed to study other large PAHs, no such studies have been reported for this compound. This advanced technique allows for the investigation of individual molecules, eliminating the ensemble averaging inherent in bulk measurements. At cryogenic temperatures, it can reveal fine details of the electronic and vibrational structure, such as zero-phonon lines (ZPLs) and their coupling to vibrational modes.
Analysis of Vibronic Coupling and Electron-Phonon Interactions
A detailed analysis of vibronic coupling and electron-phonon interactions in this compound is absent from the literature. These interactions are crucial as they govern the charge transport properties of organic semiconductors. Strong electron-phonon coupling can lead to the formation of polarons and impact the mobility of charge carriers.
Vibrational Spectroscopy
Vibrational spectroscopy provides a fingerprint of a molecule's structure and bonding.
Specific experimental infrared (IR) and Raman spectra for this compound, which would detail its characteristic vibrational modes, could not be located. Such data would be invaluable for confirming the molecular structure and could be used in conjunction with theoretical calculations to provide a complete vibrational assignment.
Infrared (IR) Spectroscopy of Neutral and Ionic this compound Species (e.g., Argon Matrix Isolation)
Infrared (IR) spectroscopy is a powerful technique for identifying the vibrational modes of a molecule, which are unique and provide a "fingerprint" for the compound. For a complex PAH like this compound, studying the molecule in its neutral, cationic, and anionic forms provides deep insight into its electronic structure and bonding.
The argon matrix isolation technique is particularly well-suited for this purpose. It involves trapping individual molecules of this compound in an inert solid argon matrix at cryogenic temperatures (typically below 20 Kelvin). This method prevents intermolecular interactions and allows for the study of the intrinsic properties of the isolated molecule.
A typical investigation would involve:
Sublimating neutral this compound and co-depositing it with a large excess of argon onto a cold window to measure the IR spectrum of the neutral species.
Generating the cation (this compound⁺) and anion (this compound⁻) in the matrix, often through in-situ irradiation with UV light or by co-depositing with an electron source/acceptor.
Recording the IR spectra of these ionic species and comparing them to the neutral form. Changes in the vibrational frequencies and intensities upon ionization are directly related to changes in the molecule's geometry and electron distribution.
Although specific experimental data for this compound is not available in the reviewed literature, a hypothetical data table for its characteristic IR bands in an argon matrix is presented below.
Table 1: Hypothetical Infrared (IR) Absorption Bands for this compound Species in an Argon Matrix
| Vibrational Mode | Neutral (cm⁻¹) | Cation (cm⁻¹) | Anion (cm⁻¹) |
|---|---|---|---|
| C-H Stretching | N/A | N/A | N/A |
| C-C Stretching | N/A | N/A | N/A |
| In-plane C-H Bending | N/A | N/A | N/A |
| Out-of-plane C-H Bending | N/A | N/A | N/A |
N/A: Data not available in searched literature.
Computational Infrared Mode Analysis and Spectral Interpretation
To complement experimental findings, computational chemistry is an indispensable tool for analyzing and interpreting IR spectra. nih.govdiva-portal.org Density Functional Theory (DFT) is a common method used to predict the vibrational frequencies and intensities of molecules like this compound. sciensage.info
The process involves:
Geometry Optimization: Calculating the lowest energy structure (geometry) for the neutral, cationic, and anionic forms of the molecule.
Frequency Calculation: Performing a vibrational frequency analysis on the optimized geometries to predict the positions (wavenumbers) and intensities of the IR-active modes.
Spectral Simulation: Generating a theoretical IR spectrum from the calculated frequencies and intensities. This computed spectrum can be directly compared with the experimental spectrum obtained from matrix isolation.
Mode Assignment: Assigning specific calculated vibrational motions (e.g., C-H stretches, C-C stretches, ring deformations) to the observed experimental bands.
This computational analysis is crucial for confirming the identity of the species (neutral vs. ionic) and for understanding the nature of the chemical bonds within the molecule. researchgate.net No specific computational studies for the IR spectra of this compound were found in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules in solution. For this compound, Proton (¹H) NMR would be particularly informative.
In a ¹H NMR experiment, a solution of the compound is placed in a strong magnetic field. The hydrogen nuclei (protons) in the molecule absorb radiofrequency energy at different frequencies depending on their local chemical environment. A ¹H NMR spectrum provides key information:
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. This compound has a complex aromatic structure, and its protons would exhibit signals in the characteristic downfield region for aromatic compounds. The exact shifts would depend on the specific location of each proton on the fused ring system.
Integration: The area under each signal is proportional to the number of protons it represents.
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring protons and reveals how the protons are connected through the carbon framework.
A detailed analysis of the chemical shifts, integrals, and splitting patterns would allow for the unambiguous assignment of every proton in the this compound structure. Currently, no published ¹H NMR data for this compound is available.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic Protons | N/A | N/A |
N/A: Data not available in searched literature.
Cyclic Voltammetry and Electrochemical Characterization
Cyclic Voltammetry (CV) is the most widely used electrochemical technique for studying the redox properties of a compound. It provides information about the potentials at which a molecule can be oxidized (lose electrons) or reduced (gain electrons) and the stability of the resulting ionic species.
For this compound, a CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting plot of current versus potential (a voltammogram) would reveal:
Oxidation and Reduction Potentials: The potentials of the anodic (oxidation) and cathodic (reduction) peaks indicate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. These are fundamental electronic properties of the molecule.
Reversibility: The shape of the voltammogram and the separation between the oxidation and reduction peaks for a given redox couple indicate the stability and lifetime of the electrochemically generated cation and anion radicals.
This information is vital for assessing the potential of this compound for applications in organic electronic devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Specific electrochemical data for this compound are not present in the reviewed scientific literature.
Table 3: Hypothetical Electrochemical Data for this compound
| Process | Potential (V vs. Fc/Fc⁺) | Reversibility |
|---|---|---|
| First Oxidation (Eₒₓ¹) | N/A | N/A |
| First Reduction (Eᵣₑ₁) | N/A | N/A |
N/A: Data not available in searched literature. Potentials are typically referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
Table 4: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Argon |
| Carbon |
In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature
Despite extensive searches of scientific databases and literature, detailed computational studies on the electronic and photophysical properties of the specific polycyclic aromatic hydrocarbon (PAH) this compound are not publicly available. As a result, a data-driven article focusing solely on this compound with specific quantitative findings, as per the requested outline, cannot be generated at this time.
While the theoretical frameworks of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are well-established for predicting the properties of PAHs, specific research applying these methods to this compound has not been found in the reviewed literature. General references confirm its classification as a PAH and its inclusion in broader chemical indices. For instance, it is listed in the National Institute of Standards and Technology (NIST) Special Publication 922, "Polycyclic Aromatic Hydrocarbon Structure Index". govinfo.gov Furthermore, the compound is mentioned in patent literature related to organic light-emitting diodes (OLEDs), suggesting a potential interest in its electronic properties for materials science applications. google.com
The absence of specific published data prevents a detailed analysis of its ground state geometry, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, frontier molecular orbital characteristics, and predicted absorption and fluorescence spectra.
Alternative Approach: A General Overview
As an alternative, a general discussion of the expected electronic and photophysical properties of a large, complex PAH such as this compound can be provided. This would be based on the established principles of computational chemistry and the known characteristics of similar, well-documented PAHs. Such an article would cover the following points in a more qualitative manner:
Expected Structural Features: A discussion on the likely planarity or potential for distortion in the molecular structure of this compound based on its fused ring system.
Anticipated Electronic Properties: An explanation of how the extensive π-conjugation in such a large PAH would likely result in a relatively small HOMO-LUMO gap, making it a candidate for applications in organic electronics.
General Spectroscopic Characteristics: A description of the expected absorption and emission properties, including the likelihood of strong absorption in the visible or near-ultraviolet regions of the electromagnetic spectrum, a common feature of large PAHs.
The Role of Computational Methods: An overview of how DFT and TD-DFT would be employed to theoretically model these properties, providing insights into the relationship between the molecule's structure and its electronic behavior.
This alternative approach would provide a scientifically sound and informative article, framed within the requested outline, but without the specific, quantitative data that is currently unavailable for this compound.
Electronic Structure and Computational Investigations of Dibenzo Fg,st Hexacene
Molecular Dynamics Simulations in Dibenzo[fg,st]hexacene Systems
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecular systems at an atomic level. iastate.edu For complex aromatic molecules like this compound, MD simulations can provide critical insights into their structural dynamics, intermolecular interactions, and behavior in condensed phases. While specific molecular dynamics studies on this compound are not extensively documented in the reviewed literature, the principles and applications of MD simulations on analogous polycyclic aromatic hydrocarbons offer a clear framework for understanding its potential dynamic properties.
MD simulations of PAHs typically employ force fields to describe the potential energy of the system as a function of its atomic coordinates. iastate.eduresearchgate.net These simulations can model various phenomena, including the diffusion of these molecules in different solvents, their aggregation behavior, and their interactions with surfaces or other molecules. iastate.eduresearchgate.net For instance, simulations can predict how this compound molecules might stack or arrange themselves in a solid state or in solution, which is crucial for understanding their material properties.
The flexibility of the this compound molecule, including out-of-plane vibrations and potential slight twisting of the aromatic backbone, can be explored through MD simulations. dtu.dk These motions, even if subtle, can have a significant impact on the molecule's electronic and photophysical properties. By simulating the system at various temperatures, researchers can also study phase transitions and the thermal stability of this compound assemblies.
A representative, though hypothetical, set of parameters that might be used in a molecular dynamics simulation of a this compound system is presented in the table below. These parameters are based on typical values used for simulating large PAHs.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, GROMOS, CHARMM | To define the potential energy of the system. |
| System Size | >100 molecules | To approximate a bulk system and minimize boundary effects. |
| Solvent | Toluene, Chloroform, or vacuum | To simulate behavior in different environments. |
| Temperature | 300 K (or range for thermal studies) | To study the system at room temperature or its thermal response. |
| Pressure | 1 atm | To simulate conditions at standard atmospheric pressure. |
| Simulation Time | >100 ns | To ensure adequate sampling of the system's phase space. |
| Time Step | 1-2 fs | To accurately integrate the equations of motion. |
It is important to note that the accuracy of MD simulations is highly dependent on the quality of the force field used. For PAHs, force fields must accurately capture both the intramolecular forces that determine the molecule's conformation and the intermolecular forces, such as van der Waals and electrostatic interactions, that govern their assembly.
Electronic Structure Analysis of Radical Cation and Anion Species of this compound
Upon the removal of an electron to form the radical cation, or the addition of an electron to form the radical anion, the distribution of electron density within the this compound framework is altered. This change affects the bond lengths within the molecule. In the neutral state, the bond lengths reflect a certain degree of aromaticity across the fused ring system. In the radical ion species, the bond lengths are expected to adjust to accommodate the charge and the unpaired electron. For example, some bonds may lengthen while others shorten, leading to a different pattern of bond length alternation compared to the neutral molecule.
The spin density, which represents the distribution of the unpaired electron, is a key feature of radical ions. In the radical cation and anion of this compound, the spin density is not expected to be localized on a single atom but rather delocalized over the entire π-conjugated system. The precise distribution of this spin density can be calculated using DFT methods and is crucial for understanding the reactivity and magnetic properties of these species.
The table below presents hypothetical, yet representative, data for the calculated properties of the neutral, radical cation, and radical anion of this compound, based on typical results from DFT calculations on similar large PAHs.
| Species | Property | Expected Value/Characteristic |
| Neutral this compound | HOMO-LUMO Gap | ~2.0 - 2.5 eV |
| Aromaticity | High, with some variation across the rings | |
| This compound Radical Cation | Spin Density | Delocalized over the π-system |
| Ionization Potential | ~6.5 - 7.0 eV | |
| Bond Length Changes | Alteration in bond lengths to accommodate positive charge | |
| This compound Radical Anion | Spin Density | Delocalized over the π-system |
| Electron Affinity | ~1.0 - 1.5 eV | |
| Bond Length Changes | Alteration in bond lengths to accommodate negative charge |
Aromaticity and Electronic Delocalization in Dibenzo Fg,st Hexacene
Theoretical Frameworks and Aromaticity Criteria Applied to Dibenzo[fg,st]hexacene
The evaluation of aromaticity in complex PAHs like this compound relies on a range of computational methods, as direct experimental measurement is not possible. These theoretical tools provide quantitative measures of the extent of cyclic electron delocalization, a key determinant of aromatic character.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization within a cyclic system. The HOMA index compares the experimental or computationally determined bond lengths of a given ring to the optimal bond lengths of a fully aromatic system (like benzene). A HOMA value close to 1 indicates a high degree of aromaticity with minimal bond length alternation, whereas a value close to 0 or negative suggests a non-aromatic or antiaromatic character, respectively. For a complex molecule such as this compound, HOMA analysis would be applied to each ring to provide a quantitative measure of its local aromaticity. This can be particularly insightful for non-planar PAHs, where geometric distortions can impact electron delocalization and, consequently, aromaticity. researchgate.net
While a specific HOMA analysis for this compound has not been found in the reviewed literature, studies on other non-planar benzenoid hydrocarbons have demonstrated the utility of HOMA in assessing how deviations from planarity affect local and global aromaticity. researchgate.net
The Delocalization Index (DI) is a quantitative measure of electron sharing between any two atoms in a molecule, derived from the quantum theory of atoms in molecules (QTAIM). It provides a direct measure of the number of electrons delocalized between two atomic basins. In the context of aromaticity, DI values between adjacent atoms in a ring can indicate the extent of cyclic electron delocalization. Higher DI values are associated with greater electron sharing and, by extension, a more pronounced aromatic character. For a large PAH like this compound, a comprehensive DI analysis would involve calculating the indices for all pairs of bonded atoms to map out the pathways of electron delocalization throughout the entire molecule. nih.gov Studies on other PAHs have shown a good correlation between delocalization indices and ring current maps, suggesting that both approaches capture similar aspects of aromaticity. nih.gov
Investigation of Local versus Global Aromaticity Patterns within the Dibenzohexacene Framework
Computational methods like NICS and HOMA provide a quantitative assessment of these local aromaticity patterns. For instance, in a study of various PAHs, NICS calculations have revealed that even in molecules with a large number of π-electrons, the aromaticity is not always uniformly distributed. Some rings may exhibit strong diatropic currents, while others may be non-aromatic or even slightly antiaromatic. ims.ac.jp The potentially non-planar structure of this compound could further lead to a more pronounced localization of aromaticity, as geometric distortions can disrupt global electron delocalization. researchgate.net
Photoinduced Changes in Aromaticity and their Implications for Photochemical Reactivity
The absorption of light can significantly alter the electronic structure of a molecule, leading to changes in its aromaticity. In many PAHs, the electronic ground state is aromatic, but upon photoexcitation to a singlet or triplet state, the aromatic character can be diminished or even reversed to antiaromatic. rsc.orgacs.org These photoinduced changes in aromaticity can have profound implications for the photochemical reactivity of the molecule. acs.org
For large PAHs, the excitation to higher electronic states can lead to a decrease in local aromaticity in the constituent rings. rsc.org This phenomenon is often accompanied by changes in the electron density distribution, which occur primarily above and below the molecular plane. rsc.org The photochemical behavior of PAHs, including their potential for photooxidation, is strongly influenced by these excited-state properties. nih.govnih.gov The presence of multiple fused rings in this compound suggests a complex landscape of excited states, each with its own unique aromatic character. Understanding these photoinduced changes is crucial for predicting its photostability and photochemical reaction pathways.
Aromaticity Switching Phenomena in Dibenzohexacene Analogs
The concept of aromaticity switching involves the reversible transformation of a molecule between aromatic and non-aromatic or antiaromatic states, often triggered by an external stimulus such as light, redox processes, or the binding of a chemical species. This phenomenon is of great interest for the development of molecular switches and functional materials.
While specific studies on aromaticity switching in this compound are not prevalent, research on other functionalized PAHs provides a clear precedent. For example, the functionalization of PAHs with specific substituents can enable the modulation of their electronic properties and, consequently, their aromaticity. nih.gov Furthermore, redox-induced aromaticity switching has been demonstrated in curved non-alternant PAHs, where changes in the oxidation state lead to significant alterations in both the molecular conformation and the delocalization of π-electrons. These changes are often accompanied by a switch from localized to delocalized aromaticity.
The structural complexity of this compound suggests that its analogs, appropriately functionalized, could be designed to exhibit aromaticity switching. For instance, the introduction of redox-active groups or photosensitive moieties could provide a handle to control the electronic structure and aromatic character of the core PAH framework.
Supramolecular Assemblies and Intermolecular Interactions of Dibenzo Fg,st Hexacene
Crystal Structure Analysis and Solid-State Packing Motifs
X-ray Crystallographic Analysis of Dibenzo[fg,st]hexacene Derivatives
No published X-ray crystallographic data for this compound or its derivatives could be located.
Characterization of Pi-Stacking Interactions (e.g., Herringbone Arrangements)
There is no specific information available in the scientific literature regarding the π-stacking interactions or the presence of herringbone arrangements in the crystal structure of this compound.
Analysis of CH-Pi Interactions and Van der Waals Forces in Crystal Lattices
A detailed analysis of CH-π interactions and van der Waals forces within the crystal lattice of this compound is not possible without crystallographic data.
Self-Assembly Behavior of this compound in Solution and on Surfaces
No studies detailing the self-assembly behavior of this compound in solution or on surfaces have been found.
Host-Guest Chemistry with this compound as a Component
There is no available research on the use of this compound as a component in host-guest chemical systems.
Advanced Materials Science Applications of Dibenzo Fg,st Hexacene
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a cornerstone of flexible and low-cost electronics. The performance of these devices is critically dependent on the charge carrier mobility of the organic semiconductor used. For large polycyclic aromatic hydrocarbons like Dibenzo[fg,st]hexacene, the intrinsic electronic properties and the solid-state packing of the molecules are the primary determinants of device efficiency.
Charge Carrier Mobility Studies in this compound Films
Direct experimental measurements of charge carrier mobility in this compound films are not yet widely reported in scientific literature. However, the performance of closely related acenes, particularly pentacene (B32325) and hexacene (B32393), offers valuable insights. Acenes are known for their high charge carrier mobilities, which generally increase with the number of linearly fused aromatic rings due to enhanced intermolecular orbital overlap.
For instance, single-crystal OFETs based on hexacene have demonstrated impressive hole mobilities. researchgate.netresearchgate.net Theoretical studies and computational models are crucial in predicting the charge transport properties of new materials like this compound. rsc.orgnih.gov These models consider factors such as the molecule's frontier molecular orbital energies (HOMO and LUMO) and the reorganization energy associated with charge hopping between adjacent molecules. The planar structure and extensive conjugation of this compound are expected to result in favorable electronic coupling and potentially high charge carrier mobility, making it a compelling candidate for p-type semiconductor applications in OFETs.
| Compound | Device Type | Hole Mobility (cm²/Vs) | Reference |
|---|---|---|---|
| Pentacene | Single-Crystal OFET | up to 35 | acs.org |
| Hexacene | Single-Crystal OFET | ~5.6 | researchgate.netresearchgate.net |
| Dibenzo[d,d′]thieno[3,2-b;4,5-b′]dithiophene (DBTDT) derivatives | Vacuum-Deposited Film OFET | up to 3.1 | rsc.org |
| Dibenzo[a,m]rubicene derivatives (theoretical) | - | ~0.06 - 0.30 (electron mobility) | rsc.org |
Correlation Between Molecular Arrangement, Crystal Packing, and Device Performance
The planarity of the this compound molecule is anticipated to promote strong π-π stacking interactions, which are essential for high mobility. The precise intermolecular distances and orbital overlap will dictate the efficiency of charge hopping. Theoretical calculations can predict the most energetically favorable packing arrangements and the resulting electronic coupling between neighboring molecules. rsc.orgnih.gov Understanding and controlling the thin-film morphology during device fabrication will be paramount to unlocking the full potential of this compound in OFETs.
Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells
The unique electronic and photophysical properties expected of this compound also position it as a promising material for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
In the context of OLEDs, the energy levels of the HOMO and LUMO of this compound will determine its suitability as an emissive layer or a host material. The extensive π-conjugation suggests that it will have a relatively small bandgap, which could lead to emission in the visible or near-infrared region of the electromagnetic spectrum. The high planarity and potential for strong intermolecular interactions could also lead to high photoluminescence quantum yields in the solid state, a crucial parameter for efficient light emission. Research on other dibenzo-fused PAHs has shown their potential as blue-light emitters in OLEDs.
For OPV applications, the absorption spectrum of this compound will be a key determinant of its performance. Its extended conjugation is expected to lead to strong absorption of sunlight across a broad range of the solar spectrum. In a typical bulk heterojunction solar cell, this compound could potentially function as the electron donor material, paired with a suitable electron acceptor. Its anticipated high charge carrier mobility would be beneficial for efficient charge extraction and for minimizing recombination losses within the device.
Exploration of this compound for Chemical Sensing Applications
The extended and accessible π-electron cloud of this compound makes it a candidate for use in chemical sensors. The interaction of analyte molecules with the surface of a this compound-based sensor could induce a measurable change in its electrical or optical properties.
For instance, the adsorption of electron-donating or electron-withdrawing molecules onto a this compound film could modulate its conductivity, forming the basis of a chemiresistive sensor. Similarly, changes in the photoluminescence spectrum or intensity of this compound upon exposure to specific analytes could be utilized for fluorescence-based sensing. The large surface area of nanostructured films of this material would be advantageous for enhancing sensor sensitivity and response time. While specific studies on this compound for chemical sensing are yet to be performed, the principles have been demonstrated with other polycyclic aromatic hydrocarbons.
Research into Photonic Phenomena: Stimulated Emission and Amplified Spontaneous Emission
Large polycyclic aromatic hydrocarbons with high photoluminescence quantum yields are of interest for applications in photonics, including as gain media for lasers. The phenomenon of amplified spontaneous emission (ASE) is a key indicator of a material's potential for stimulated emission and lasing.
Research on other large, rigid, and highly fluorescent PAHs, such as dibenzo[hi,st]ovalene, has demonstrated the occurrence of stimulated emission and ASE. nih.gov These properties are contingent on the molecule possessing a high quantum yield of fluorescence and minimal excited-state absorption at the emission wavelength. The rigid and planar structure of this compound is expected to minimize non-radiative decay pathways, potentially leading to a high fluorescence quantum yield. Should these favorable photophysical properties be realized, this compound could be investigated for its potential in organic solid-state lasers and optical amplifiers.
Future Research Directions and Emerging Paradigms for Dibenzo Fg,st Hexacene
Development of Highly Efficient and Scalable Synthetic Routes
A significant hurdle in the study of Dibenzo[fg,st]hexacene is the lack of established, high-yield synthetic protocols. Future research must prioritize the development of efficient and scalable synthetic routes. Drawing inspiration from the synthesis of other complex PAHs, several strategies could be envisioned:
Iterative Suzuki or Stille Coupling Reactions: Cross-coupling reactions are powerful tools for the construction of complex aromatic systems. A potential route could involve the strategic coupling of smaller, functionalized aromatic precursors to build the this compound backbone.
Scholl Cyclodehydrogenation: The intramolecular oxidative cyclodehydrogenation (Scholl reaction) of a suitably designed precursor could be a key step in the final aromatization to form the planar this compound core. However, controlling the regioselectivity of such reactions in complex systems is a significant challenge that needs to be addressed.
On-Surface Synthesis: Techniques involving the on-surface, tip-induced synthesis of PAHs on metal substrates could provide a pathway to pristine, single molecules of this compound for fundamental studies, bypassing the challenges of solution-phase synthesis and purification.
The successful development of such synthetic routes is paramount for providing the necessary quantities of material for comprehensive characterization and device fabrication.
Exploration of Novel Functionalization Strategies for Tunable Properties
The properties of this compound are expected to be highly tunable through covalent functionalization. Future research should explore a variety of functionalization strategies to modulate its solubility, electronic properties, and solid-state packing. A derivative, this compound-8,17-dione, has been cataloged, suggesting that functionalization at these positions is a viable starting point. acs.org
Potential functionalization strategies include:
Introduction of Solubilizing Groups: Attaching bulky alkyl or alkoxy groups to the periphery of the this compound core would be essential to improve its solubility in common organic solvents, facilitating its processing and characterization.
Electron-Withdrawing and Electron-Donating Groups: The introduction of functional groups with varying electronic properties could be used to precisely tune the HOMO and LUMO energy levels of the molecule, which is crucial for its application in organic electronic devices.
Self-Assembly Directing Groups: Functional groups capable of forming specific intermolecular interactions, such as hydrogen bonds or halogen bonds, could be incorporated to control the self-assembly of this compound molecules in the solid state, leading to well-ordered thin films with enhanced charge transport properties.
Application of Advanced In-situ Spectroscopic Characterization Techniques
A deep understanding of the structure-property relationships in this compound will require the application of a suite of advanced spectroscopic techniques. Future research should focus on in-situ characterization methods to probe the molecule's behavior in various environments.
Key techniques would include:
Scanning Tunneling Microscopy and Spectroscopy (STM/STS): To visualize the molecule with atomic resolution on conductive surfaces and to probe its local density of states.
Tip-Enhanced Raman Spectroscopy (TERS): To obtain vibrational information with high spatial resolution, providing insights into the molecular structure and its interactions with the environment.
Transient Absorption Spectroscopy: To study the dynamics of excited states, which is crucial for understanding its photophysical properties and potential applications in optoelectronic devices.
Deeper Theoretical Understanding of Electronic and Aromaticity Dynamics under External Stimuli
In the absence of extensive experimental data, theoretical and computational studies are invaluable for predicting the properties of this compound and guiding future experimental work. Advanced computational methods can provide deep insights into its electronic structure, aromaticity, and response to external stimuli.
Future theoretical investigations should focus on:
Density Functional Theory (DFT) Calculations: To predict the optimized geometry, electronic band structure, and vibrational frequencies of this compound and its functionalized derivatives.
Time-Dependent DFT (TD-DFT): To simulate the absorption and emission spectra, providing a theoretical basis for the interpretation of experimental spectroscopic data.
Aromaticity Indices: Calculations of various aromaticity indices (e.g., NICS, HOMA) can elucidate the local and global aromatic character of the this compound core, which is expected to be complex due to its fused ring system. According to Clar's rule, the resonance structure with the most disjoint aromatic pi-sextets will be the most significant in determining the properties of the PAH. wikipedia.org
Modeling of External Field Effects: Simulating the behavior of this compound under external electric or magnetic fields can predict its potential for use in novel electronic and spintronic applications.
Integration of this compound into Complex Supramolecular Architectures
The planar and extended π-system of this compound makes it an attractive building block for the construction of complex supramolecular architectures. Future research should explore its integration into larger, functional systems.
Potential avenues of exploration include:
Host-Guest Chemistry: Using this compound as a guest molecule within larger host systems, such as cyclophanes or metal-organic frameworks (MOFs), could lead to novel materials with interesting photophysical or sensing properties.
Self-Assembled Monolayers: The formation of well-ordered self-assembled monolayers on various substrates could be explored for applications in molecular electronics and surface engineering.
Co-crystals with Other PAHs: The formation of co-crystals with other electron-rich or electron-poor PAHs could lead to materials with unique charge-transfer properties.
Rational Design and Tailoring of this compound for Next-Generation Organic Electronic Devices
The ultimate goal of research into this compound is to harness its unique properties for applications in next-generation organic electronic devices. Based on the properties of related PAHs, several applications can be envisioned.
Future research should focus on the rational design and tailoring of this compound for:
Organic Field-Effect Transistors (OFETs): The extended π-conjugation and potential for ordered packing make this compound a promising candidate for the active layer in high-performance OFETs.
Organic Photovoltaics (OPVs): As a potential electron donor or acceptor material, functionalized this compound derivatives could contribute to the development of more efficient OPVs.
Organic Light-Emitting Diodes (OLEDs): By tuning its photoluminescent properties through functionalization, this compound could be explored as an emissive material in OLEDs.
The journey to unlocking the full potential of this compound is just beginning. The research directions outlined above provide a roadmap for future investigations that could establish this complex molecule as a valuable component in the toolbox of materials scientists and organic chemists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
